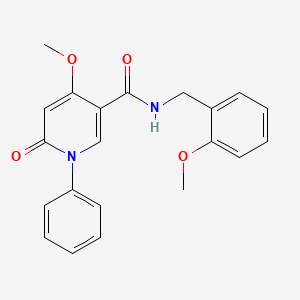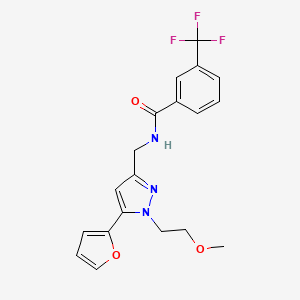![molecular formula C5H5F3N2S B2927194 [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine CAS No. 2375268-21-4](/img/structure/B2927194.png)
[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine: is a chemical compound that features a trifluoromethyl group attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and sodium trifluoroacetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using transition metal catalysts to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: Its trifluoromethyl group can improve the bioavailability and metabolic stability of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It can be used in the development of drugs targeting specific enzymes or receptors, offering improved pharmacokinetic properties .
Industry: In the industrial sector, the compound is utilized in the production of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .
Mecanismo De Acción
The mechanism of action of [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in the desired biological effects .
Comparación Con Compuestos Similares
- [4-(Trifluoromethyl)phenyl]methanamine
- [5-(Trifluoromethyl)-1H-pyrazol-3-yl]methanamine
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
Uniqueness: Compared to similar compounds, [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine stands out due to its unique thiazole ring structure, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
[5-(trifluoromethyl)-1,2-thiazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWGQCBWPYLNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2927115.png)
![N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2927116.png)



![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)



![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2927133.png)
